molecular formula C20H23ClFN3O2S B3014854 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1052533-94-4

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No.: B3014854
CAS No.: 1052533-94-4
M. Wt: 423.93
InChI Key: IONPJMBAKMWMKA-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a benzothiazole-based acetamide derivative featuring a fluorine substituent at the 6-position of the benzothiazole ring, a phenoxyacetamide side chain, and a dimethylaminopropyl group. The dimethylaminopropyl moiety likely enhances solubility due to its basic tertiary amine, while the 6-fluoro substituent may optimize electronic and steric interactions with target proteins .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S.ClH/c1-23(2)11-6-12-24(19(25)14-26-16-7-4-3-5-8-16)20-22-17-10-9-15(21)13-18(17)27-20;/h3-5,7-10,13H,6,11-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONPJMBAKMWMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a dimethylamino propyl group and a fluorinated benzothiazole moiety, which are believed to enhance its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN3O2SC_{18}H_{22}ClN_{3}O_{2}S, with a molecular weight of approximately 379.9 g/mol. The presence of functional groups such as the dimethylamino group is critical for its biological activity, particularly in enhancing membrane permeability and facilitating cellular uptake.

PropertyValue
Molecular FormulaC18H22ClN3O2S
Molecular Weight379.9 g/mol
Structure FeaturesDimethylamino propyl group, fluorinated benzothiazole

Biological Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Specifically, benzothiazole derivatives have shown promising activity against various bacterial strains, including Clostridioides difficile . The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Antibacterial Activity

The compound has been evaluated for its effectiveness against several bacterial strains. In vitro studies have demonstrated that it possesses moderate to strong antibacterial activity, which is enhanced by the presence of the dimethylamino group that increases its lipophilicity and facilitates penetration into bacterial cells .

The proposed mechanism of action involves:

  • Membrane Disruption : The dimethylamino group enhances the compound's ability to permeate bacterial membranes, leading to cell lysis.
  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, inhibiting protein synthesis in bacteria.

Case Studies

Recent studies have focused on evaluating the biological effects of this compound on various cancer cell lines. For instance, compounds derived from benzothiazole structures have been tested for their anticancer properties against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. These studies utilized assays such as MTT for proliferation assessment and flow cytometry for apoptosis analysis .

Key Findings from Research

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects at concentrations ranging from 1 to 4 μM, promoting apoptosis in cancer cell lines .
  • Inflammatory Response : It was found to modulate inflammatory cytokines such as IL-6 and TNF-α in macrophage models, indicating potential applications in inflammatory diseases .
  • Cell Migration : Scratch wound healing assays revealed that the compound could inhibit cell migration, which is crucial in cancer metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among benzothiazole-acetamide derivatives include:

6-Nitro (): Strong electron-withdrawing group; may improve potency but reduce metabolic stability. 6-Trifluoromethyl (): Increases lipophilicity and steric bulk, possibly affecting membrane permeability. 6-Methyl (): Electron-donating group; may reduce binding efficiency compared to halogens. 6-Chloro (): Moderate electron-withdrawing effect; balances potency and stability .

Acetamide side chain modifications: Phenoxy group (target compound): Aromatic and moderately polar, contributing to π-π stacking interactions. Methoxyphenyl (): Ether linkages improve solubility but may reduce target selectivity. Dioxoisoindolinyl (): Bulky and polar, possibly limiting bioavailability .

Aminoalkyl groups: The 3-(dimethylamino)propyl chain in the target compound and analogs (e.g., ) likely improves aqueous solubility and pharmacokinetics via protonation at physiological pH .

Structure-Activity Relationship (SAR) Trends

Benzothiazole Substituents: Electron-withdrawing groups (e.g., 6-F, 6-NO₂, 6-CF₃) correlate with improved enzymatic inhibition (e.g., VEGFR-2 IC₅₀ values in ). Halogens (F, Cl) balance potency and stability better than nitro groups .

Side Chain Modifications: Phenoxy vs. methoxyphenyl: Phenoxy’s lower polarity may enhance blood-brain barrier penetration. Bulky groups (e.g., dioxoisoindolinyl in ) reduce solubility but increase target specificity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride, and how can reaction efficiency be validated?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitutions and coupling reactions. For example, a benzothiazole intermediate (e.g., 6-fluorobenzo[d]thiazol-2-amine) can react with phenoxyacetyl chloride derivatives in dimethyl sulfoxide (DMSO) with a base like N-ethylmorpholine. Reaction progress should be monitored via thin-layer chromatography (TLC), and intermediates purified using column chromatography. Final characterization requires ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry (MS). Elemental analysis (C, H, N) should match calculated values within ±0.3% deviation to confirm purity .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) is essential for verifying the molecular formula (e.g., [M+H]+ or [M-Cl]+ ions). NMR analysis should resolve key functional groups:

  • ¹H NMR: Signals for dimethylamino protons (~δ 2.2–2.5 ppm), fluorobenzothiazole aromatic protons (δ 7.0–8.5 ppm), and phenoxy methylene protons (δ 4.5–5.5 ppm).
  • ¹³C NMR: Peaks for the acetamide carbonyl (~δ 170 ppm) and fluorinated benzothiazole carbons.
    IR should confirm C=O (1650–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches. Purity (>95%) must be validated via HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers standardize reaction conditions to minimize byproduct formation during synthesis?

  • Methodological Answer : Optimize solvent polarity (e.g., DMF or DMSO for polar intermediates) and temperature control (60–80°C for amide couplings). Use a 1.2:1 molar ratio of amine to acyl chloride to ensure complete conversion. Add catalysts like 4-dimethylaminopyridine (DMAP) to enhance reaction rates. Post-reaction quenching with ice-water and extraction with ethyl acetate can isolate the product while removing unreacted reagents .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis design of this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA can predict activation barriers for key steps (e.g., amide bond formation). Pair this with machine learning algorithms to analyze experimental datasets, narrowing optimal conditions (e.g., solvent, catalyst) and reducing trial-and-error cycles. This approach, as demonstrated by ICReDD, accelerates reaction design by 30–50% .

Q. What strategies address contradictions in reported bioactivity data across different studies?

  • Methodological Answer : Conduct meta-analyses to identify variability sources:

  • Assay conditions : Compare cell lines (e.g., HEK293 vs. HeLa), compound concentrations (IC50 vs. EC50), and solvent effects (DMSO tolerance).
  • Data normalization : Use internal controls (e.g., β-actin for Western blots) and standardized positive/negative controls.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance across datasets. Replicate experiments in triplicate under blinded conditions to minimize bias .

Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound’s fluorobenzothiazole moiety?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., 5-fluoro vs. 6-fluoro, methyl vs. methoxy groups). Test these analogs in parallel bioassays (e.g., enzyme inhibition or receptor binding). Use molecular docking (AutoDock Vina) to map interactions between the fluorobenzothiazole group and target proteins (e.g., kinase ATP-binding pockets). Correlate docking scores (binding affinity) with experimental IC50 values to identify critical substituent positions .

Q. What methodologies improve solubility and stability for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Salt forms : Compare hydrochloride vs. mesylate salts via solubility tests in PBS (pH 7.4) and simulated gastric fluid.
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Cremophor EL) to enhance aqueous solubility.
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS and adjust formulation (e.g., lyophilization with trehalose) .

Q. How can researchers resolve discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?

  • Methodological Answer : Standardize 3D culture conditions (e.g., Matrigel embedding vs. spheroid plates) and oxygen gradients. Use live-cell imaging (IncuCyte) to track real-time cytotoxicity in both models. Perform RNA-seq to compare gene expression profiles (e.g., apoptosis markers) and identify model-specific resistance mechanisms. Cross-validate findings with ex vivo tissue slices .

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